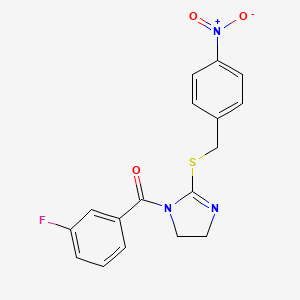![molecular formula C17H7F5N2O2S B2562445 (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile CAS No. 384800-90-2](/img/structure/B2562445.png)
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile is a complex organic compound featuring a benzo[d]thiazole moiety, a hydroxy group, a perfluorophenoxy group, and a but-2-enenitrile structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Perfluorophenoxy Group: This step involves the nucleophilic substitution reaction where a perfluorophenol reacts with an appropriate electrophile.
Formation of the But-2-enenitrile Moiety: This can be synthesized via a Knoevenagel condensation reaction between a nitrile-containing compound and an aldehyde or ketone.
Final Coupling and Hydroxylation: The final step involves coupling the intermediate compounds and introducing the hydroxy group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The perfluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Materials Science: Used in the synthesis of advanced materials with unique electronic properties.
Biology
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry
Polymer Chemistry: Used in the synthesis of high-performance polymers.
Coatings: Application in the development of specialized coatings with unique properties.
作用機序
The mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-phenoxybut-2-enenitrile: Similar structure but lacks the perfluorophenoxy group.
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(trifluoromethyl)but-2-enenitrile: Contains a trifluoromethyl group instead of the perfluorophenoxy group.
Uniqueness
The presence of the perfluorophenoxy group in (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile imparts unique electronic and steric properties, making it distinct from other similar compounds
特性
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(2,3,4,5,6-pentafluorophenoxy)but-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F5N2O2S/c18-11-12(19)14(21)16(15(22)13(11)20)26-6-9(25)7(5-23)17-24-8-3-1-2-4-10(8)27-17/h1-4,25H,6H2/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJDXGVVRGJLJY-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(COC3=C(C(=C(C(=C3F)F)F)F)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/COC3=C(C(=C(C(=C3F)F)F)F)F)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F5N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2562366.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)
![n-[4-Fluoro-3-(prop-2-enamido)phenyl]-1h,4h,5h,6h-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562368.png)


![Ethyl 4-{1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2562374.png)
methanone](/img/structure/B2562378.png)

![(Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine](/img/structure/B2562380.png)
![9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2562381.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2562383.png)
![methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate](/img/structure/B2562384.png)
![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2562385.png)
